Cas no 4714-14-1 ((2-chloro-2-phenylethyl)benzene)

(2-chloro-2-phenylethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1,1''-(1-chloroethane-1,2-diyl)dibenzene
- (1-chloro-2-phenylethyl)benzene
- 1,1'-(1-Chloroethane-1,2-diyl)dibenzene
- 1,2-DIPHENYLCHLOROETHANE
- benzene, 1,1'-(1-chloro-1,2-ethanediyl)bis-
- (2-chloro-2-phenylethyl)benzene
- 2-chloro-1,2-diphenylethane
- NSC-93
- CS-0262243
- DS-008232
- G49555
- NSC 93
- EN300-81869
- 1-chloro-1,2-diphenylethane
- 1,2-Diphenyl chloroethane
- SCHEMBL253443
- 4714-14-1
- UVROAJFELBNMRA-UHFFFAOYSA-N
- AKOS002663181
- NSC93
- .ALPHA.-CHLORODIBENZYL
-
- MDL: MFCD01910064
- インチ: InChI=1S/C14H13Cl/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2
- InChIKey: UVROAJFELBNMRA-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CC(C2=CC=CC=C2)Cl
計算された属性
- せいみつぶんしりょう: 216.07069
- どういたいしつりょう: 216.071
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 295.3±9.0 °C at 760 mmHg
- フラッシュポイント: 128.3±11.4 °C
- 屈折率: 1.582
- PSA: 0
- じょうきあつ: 0.0±0.6 mmHg at 25°C
(2-chloro-2-phenylethyl)benzene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2-chloro-2-phenylethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-81869-0.05g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 0.05g |
$155.0 | 2023-09-02 | |
Enamine | EN300-81869-1.0g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 1.0g |
$671.0 | 2023-02-12 | |
Enamine | EN300-81869-0.1g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 0.1g |
$232.0 | 2023-09-02 | |
Aaron | AR01AKID-250mg |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 95% | 250mg |
$481.00 | 2025-02-14 | |
1PlusChem | 1P01AKA1-50mg |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 50mg |
$246.00 | 2024-05-01 | |
Enamine | EN300-81869-10g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 10g |
$2884.0 | 2023-09-02 | |
1PlusChem | 1P01AKA1-10g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 10g |
$3627.00 | 2024-05-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332913-2.5g |
(2-Chloro-2-phenylethyl)benzene |
4714-14-1 | 95% | 2.5g |
¥33132.00 | 2024-05-12 | |
Aaron | AR01AKID-50mg |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 95% | 50mg |
$239.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332913-1g |
(2-Chloro-2-phenylethyl)benzene |
4714-14-1 | 95% | 1g |
¥16903.00 | 2024-05-12 |
(2-chloro-2-phenylethyl)benzene 関連文献
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
(2-chloro-2-phenylethyl)benzeneに関する追加情報
Compound CAS No 4714-14-1: (2-chloro-2-phenylethyl)benzene
Compound CAS No 4714-14-1, also known as (2-chloro-2-phenylethyl)benzene, is a highly specialized organic compound with a unique molecular structure. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research due to its versatile properties and potential applications. The molecule consists of a benzene ring attached to a 2-chloro-2-phenylethyl group, creating a structure that exhibits both aromaticity and halogen substitution, which contributes to its reactivity and functional versatility.
The synthesis of (2-chloro-2-phenylethyl)benzene involves a series of carefully controlled reactions, often utilizing Friedel-Crafts alkylation or other electrophilic aromatic substitution methods. Recent advancements in catalytic systems and reaction optimization have enabled the efficient production of this compound with high purity and yield. Researchers have also explored alternative synthetic pathways, such as Suzuki coupling and Heck reactions, to diversify its functional groups for specific applications.
One of the most notable aspects of (2-chloro-2-phenylethyl)benzene is its role in the development of advanced materials. Its aromatic backbone and chlorinated substituent make it an ideal precursor for synthesizing polycyclic aromatic hydrocarbons (PAHs), which are widely used in organic electronics, such as OLEDs and organic photovoltaics. Recent studies have demonstrated that derivatives of this compound can significantly enhance the charge transport properties of these materials, leading to improved device performance.
In the pharmaceutical industry, (2-chloro-2-phenylethyl)benzene has been investigated as a potential lead compound for drug discovery. Its structure allows for easy functionalization, enabling researchers to explore various bioactive derivatives. For instance, derivatives with electron-withdrawing groups have shown promising anti-inflammatory and anticancer activities in preclinical studies. Additionally, the compound's ability to form stable complexes with metal ions has opened new avenues for metallo-drug development.
The environmental impact of (2-chloro-2-phenylethyl)benzene has also been a topic of recent research. Studies have shown that under certain conditions, the compound can undergo biodegradation, reducing its persistence in the environment. However, further investigations are needed to fully understand its ecological effects and develop strategies for safe handling and disposal.
Looking ahead, the potential applications of (2-chloro-2-phenylethyl)benzene are vast and continually expanding. With ongoing advancements in synthetic methodologies and material science, this compound is poised to play a pivotal role in shaping future technologies across multiple disciplines. Its unique combination of chemical properties makes it an invaluable tool for researchers seeking innovative solutions in chemistry and beyond.
4714-14-1 ((2-chloro-2-phenylethyl)benzene) 関連製品
- 2172278-05-4(5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid)
- 942008-64-2(ethyl 2-(2-{1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate)
- 81532-47-0(2-Chloro-4-methoxy-5H,6H,7H-cyclopenta[d]pyrimidine)
- 84829-54-9(Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate)
- 2229380-87-2(tert-butyl N-2-(5-bromothiophen-3-yl)-1-oxopropan-2-ylcarbamate)
- 2228276-56-8(2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine)
- 116430-60-5(Vapreotide Acetate)
- 1807061-75-1(2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid)
- 1225536-01-5(3-(2,6-dimethoxyphenyl)-3-hydroxypropanoic acid)
- 1805935-79-8(5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)



